N'-(3-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
CAS No.: 955529-50-7
Cat. No.: VC6411429
Molecular Formula: C23H28ClN3O2
Molecular Weight: 413.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955529-50-7 |
|---|---|
| Molecular Formula | C23H28ClN3O2 |
| Molecular Weight | 413.95 |
| IUPAC Name | N'-(3-chloro-2-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C23H28ClN3O2/c1-3-13-27-14-5-6-18-15-17(9-10-21(18)27)11-12-25-22(28)23(29)26-20-8-4-7-19(24)16(20)2/h4,7-10,15H,3,5-6,11-14H2,1-2H3,(H,25,28)(H,26,29) |
| Standard InChI Key | VYBIYMGOJOQFJV-UHFFFAOYSA-N |
| SMILES | CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)C |
Introduction
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided sources, its preparation would likely involve:
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Step 1: Functionalization of the tetrahydroquinoline ring with a propyl group at the nitrogen atom.
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Step 2: Coupling of the 3-chloro-2-methylphenyl derivative with an ethanediamide precursor.
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Step 3: Optimization of reaction conditions (e.g., solvents, catalysts) to achieve high yield and purity.
Potential Applications
This compound's structural features suggest it could have roles in:
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Pharmaceutical Research:
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The tetrahydroquinoline scaffold is often explored for its biological activity, including anti-inflammatory, anticancer, or antimicrobial properties.
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The amide linkage might enhance stability and bioavailability in drug candidates.
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Material Science:
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Amides with aromatic and heterocyclic groups are sometimes used in polymers or as intermediates in advanced materials synthesis.
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Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To determine the structure and confirm functional groups (e.g., , ). |
| Mass Spectrometry | To verify molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | To identify characteristic bonds (e.g., C=O stretch for amides). |
| X-ray Crystallography | For detailed structural analysis if crystalline samples are available. |
Research Implications
Although no direct studies were found for this specific compound, analogs with similar structures have been studied for various applications:
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Biological Activity:
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Compounds with tetrahydroquinoline rings have shown promise as enzyme inhibitors (e.g., lipoxygenase inhibitors).
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Chloro-substituted aromatic amides may interact with biological targets through hydrogen bonding and hydrophobic interactions.
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Docking Studies:
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Computational methods can predict binding affinities to proteins or enzymes of interest.
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Such studies could guide further optimization for therapeutic use.
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Toxicity Profiling:
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Early-stage toxicity studies are essential to evaluate safety profiles.
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Challenges and Future Directions
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Synthetic Challenges:
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Multi-step synthesis may require optimization to improve yield and reduce by-products.
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Handling chloro-substituted precursors can pose environmental and safety concerns.
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Research Needs:
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Detailed biological evaluation to uncover potential pharmacological activities.
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Exploration of derivatives to enhance efficacy or reduce toxicity.
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Hypothetical Data Table for Binding Affinity (Example)
| Compound Name | Target Enzyme/Protein | Binding Energy (kcal/mol) | Predicted Activity |
|---|---|---|---|
| N'-(3-chloro-2-methylphenyl)-N-[...]ethanediamide | Lipoxygenase (5-LOX) | −8.5 | Moderate Inhibition |
| Analog A | Cyclooxygenase (COX-2) | −9.0 | High Inhibition |
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